molecular formula C21H26ClN3OS2 B2532608 N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide hydrochloride CAS No. 1216929-28-0

N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide hydrochloride

Cat. No.: B2532608
CAS No.: 1216929-28-0
M. Wt: 436.03
InChI Key: SMBMYQZQFHKLSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: The compound features a benzothiazole core substituted with a 6-methyl group, a dimethylaminoethyl chain, and a p-tolylthioacetamide moiety, with a hydrochloride counterion enhancing solubility .

  • Molecular Formula: C21H26ClN3O2S2 (MW: 452.0)
  • Dimethylaminoethyl Chain: Introduces basicity, aiding solubility in physiological conditions.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfanylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3OS2.ClH/c1-15-5-8-17(9-6-15)26-14-20(25)24(12-11-23(3)4)21-22-18-10-7-16(2)13-19(18)27-21;/h5-10,13H,11-12,14H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMBMYQZQFHKLSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)N(CCN(C)C)C2=NC3=C(S2)C=C(C=C3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide hydrochloride is a synthetic compound notable for its complex structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound's molecular formula is C17H20ClN3OSC_{17}H_{20}ClN_{3}OS with a molecular weight of approximately 381.94 g/mol. The structure includes:

  • Dimethylamino group : Enhances solubility and bioavailability.
  • Benzo[d]thiazole moiety : Associated with various biological activities.
  • Thioether and acetamide functionalities : Contribute to its reactivity and potential interactions with biological targets.

Biological Activities

Research indicates that compounds similar to N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide exhibit a range of biological activities, including:

  • Antimicrobial Activity : The benzo[d]thiazole core is often linked to antimicrobial properties. Studies have shown that derivatives can inhibit bacterial growth effectively.
  • Anticancer Properties : Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines.
  • Enzyme Inhibition : Interaction studies suggest that this compound may inhibit specific enzymes, altering metabolic pathways in target cells.

The exact mechanisms of action for this compound remain under investigation. However, potential mechanisms include:

  • Binding Affinity to Biological Targets : The compound may interact with specific receptors or enzymes, modulating their activity.
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can increase ROS levels, contributing to their cytotoxic effects.

Research Findings

Several studies have been conducted to evaluate the biological activity of related compounds:

StudyFindings
Azzam et al. (2024) Investigated the chemistry and biological activities of benzothiazole derivatives, noting significant antimicrobial and anticancer properties.
Smolecule (2023)Highlighted the synthesis methods and potential applications in medicinal chemistry, emphasizing the importance of structural modifications for enhanced activity.
BenchChem (2024)Provided insights into the compound's structural features and its potential therapeutic applications based on its unique chemical properties.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that a related benzothiazole derivative exhibited significant antibacterial activity against Gram-positive bacteria, suggesting that modifications like those in N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide could enhance this effect.
  • Cytotoxicity in Cancer Cells : Research involving a similar compound indicated that it reduced cell viability in various cancer cell lines by inducing apoptosis through ROS-mediated pathways.

Comparison with Similar Compounds

Structural Analogues and Their Properties

Compound Name / ID Substituents / Key Groups Molecular Weight Biological Target / Activity Key Data
Target Compound 6-Methylbenzothiazole, p-tolylthio, dimethylaminoethyl (HCl salt) 452.0 Not explicitly reported (structural analogs suggest kinase inhibition) HCl salt enhances solubility; Smiles: COc1ccc2nc(N(CCN(C)C)...Cl
4g () 6-Methylbenzothiazole, 3-phenylureido-thiadiazole 456.44 VEGFR-2, BRAF (antiproliferative) Melting point: 263–265°C; GC-MS: 456.44
4h () 6-Methylbenzothiazole, 3-(p-tolyl)ureido-thiadiazole 470.62 VEGFR-2, BRAF Melting point: 265–267°C; Higher lipophilicity than 4g
EP 3 348 550A1 () 6-Ethoxybenzothiazole, 4-chlorophenylacetamide ~370 (estimated) Not reported Ethoxy group increases metabolic stability; Patent-protected structure
Compound 3d () 5,6-Methylenedioxybenzothiazole, 4-phenylpiperazine ~430 (estimated) Not reported Piperazine improves solubility; Melting point: 238°C
2-Chloro-N-(6-ethoxybenzothiazol-2-yl)-acetamide () 6-Ethoxybenzothiazole, chloroacetamide 326.8 Intermediate for further functionalization Chloro group enables nucleophilic substitution reactions

Key Structural and Functional Comparisons

Benzothiazole Substitution: 6-Methyl (Target): Balances hydrophobicity and steric effects, favoring kinase binding . 6-Ethoxy (): Enhances metabolic stability but may reduce blood-brain barrier penetration .

Acetamide Side Chain Modifications :

  • p-Tolylthio (Target) : The sulfur atom and methyl group on the phenyl ring increase lipophilicity, aiding cellular uptake .
  • Ureido-Thiadiazole () : Polar groups enhance hydrogen bonding with VEGFR-2 active sites, improving inhibitory potency .
  • Piperazine () : Basic nitrogen atoms improve aqueous solubility and bioavailability .

Biological Activity: Compounds with ureido-thiadiazole moieties () exhibit potent antiproliferative activity (IC50 values in nanomolar range) against cancer cell lines via dual VEGFR-2 and BRAF inhibition . The target compound’s dimethylaminoethyl group may mimic piperazine’s role in solubility enhancement, though its specific kinase targets require experimental validation.

Physicochemical Properties :

  • Melting Points : Ureido-thiadiazole derivatives () have higher melting points (~260°C) due to strong intermolecular hydrogen bonding, whereas the target’s HCl salt likely has a lower melting point (unreported) .
  • Molecular Weight : All analogs fall within 326–491 Da, suggesting favorable pharmacokinetics per Lipinski’s rules.

Q & A

Q. Critical characterization techniques :

  • NMR spectroscopy : To confirm substituent connectivity (e.g., dimethylaminoethyl protons at δ ~2.2–2.5 ppm) .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+) .
  • HPLC : Monitors purity (>95% required for biological assays) .

Basic: What structural features of this compound contribute to its pharmacological potential?

Answer:

  • Benzothiazole core : Known for bioactivity in kinase inhibition and apoptosis induction .
  • Dimethylaminoethyl chain : Enhances solubility and membrane permeability via protonation at physiological pH .
  • p-Tolylthio group : Modulates lipophilicity and target binding (e.g., hydrophobic interactions with enzyme pockets) .
  • Hydrochloride salt : Improves crystallinity and stability for storage .

Advanced: How can researchers optimize reaction yields when synthesizing the dimethylaminoethyl-substituted benzothiazole intermediate?

Answer:

  • Solvent selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates and reduce side reactions .
  • Temperature control : Maintain reflux (~80–100°C) during amide coupling to accelerate kinetics without decomposing heat-sensitive groups .
  • Catalyst optimization : Employ coupling agents like EDC/HOBt to improve amide bond formation efficiency .
  • Workup strategies : Extract unreacted starting materials with ethyl acetate to isolate the product with >80% yield .

Advanced: How should researchers resolve discrepancies in spectral data (e.g., unexpected NMR shifts or MS fragmentation patterns)?

Answer:

  • Verify reaction conditions : Impurities may arise from incomplete quenching (e.g., residual HCl), leading to salt adducts in MS .
  • 2D NMR (COSY, HSQC) : Assign ambiguous proton environments (e.g., overlapping thiazole and aromatic signals) .
  • X-ray crystallography : Resolve structural ambiguities (e.g., conformation of the p-tolylthio group) .
  • Replicate experiments : Inconsistent TLC results may indicate variable reaction monitoring; use HPLC for higher resolution .

Advanced: What molecular interactions drive this compound’s bioactivity, and how can they be validated experimentally?

Answer:

  • Hypothesized interactions :
    • Hydrogen bonding between the acetamide carbonyl and kinase active sites .
    • π-π stacking of the benzothiazole ring with aromatic residues in target proteins .
  • Validation methods :
    • Molecular docking : Simulate binding poses with VEGFR-2 or BRAF kinase (software: AutoDock Vina) .
    • Surface plasmon resonance (SPR) : Quantify binding affinity (KD) .
    • Site-directed mutagenesis : Confirm critical residues (e.g., replacing Tyr with Ala in the binding pocket) .

Advanced: How can researchers elucidate the reaction mechanism of the p-tolylthio group introduction?

Answer:

  • Mechanistic probes :
    • Use isotopically labeled thiols (e.g., 34S) to track sulfur incorporation via MS .
    • Monitor intermediates with in situ IR spectroscopy (e.g., S-H stretching at ~2550 cm⁻¹) .
  • Kinetic studies : Vary thiol concentration and measure rate constants to distinguish SN2 vs. radical pathways .

Advanced: What strategies improve solubility and stability for in vivo studies?

Answer:

  • Formulation adjustments :
    • Use cyclodextrins or liposomes to encapsulate the hydrochloride salt, enhancing aqueous solubility .
    • Replace the p-tolylthio group with a sulfoxide to balance lipophilicity and metabolic stability .
  • Accelerated stability testing : Expose the compound to pH 7.4 buffer at 40°C for 14 days; monitor degradation via HPLC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.